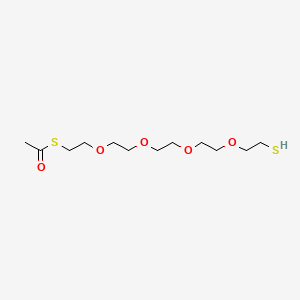
MMP-13 Substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Matrix metalloproteinase-13 substrate is a compound specifically designed to be cleaved by matrix metalloproteinase-13, an enzyme involved in the degradation of extracellular matrix components such as collagen. Matrix metalloproteinase-13 is particularly significant in the context of osteoarthritis, where it plays a crucial role in cartilage degradation .
准备方法
Synthetic Routes and Reaction Conditions
Matrix metalloproteinase-13 substrate can be synthesized using various peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of matrix metalloproteinase-13 substrate may involve large-scale solid-phase peptide synthesis reactors. These reactors allow for the automated and efficient synthesis of peptides, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
Matrix metalloproteinase-13 substrate primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinase-13. This enzyme cleaves the peptide bonds within the substrate, resulting in the formation of smaller peptide fragments .
Common Reagents and Conditions
The hydrolysis of matrix metalloproteinase-13 substrate by matrix metalloproteinase-13 typically occurs under physiological conditions, such as a pH of around 7.4 and a temperature of 37°C. The presence of zinc ions is essential for the catalytic activity of matrix metalloproteinase-13 .
Major Products
The major products formed from the hydrolysis of matrix metalloproteinase-13 substrate are smaller peptide fragments. These fragments can be further analyzed to study the activity and specificity of matrix metalloproteinase-13 .
科学研究应用
Matrix metalloproteinase-13 substrate has a wide range of scientific research applications:
作用机制
Matrix metalloproteinase-13 substrate exerts its effects through hydrolysis catalyzed by matrix metalloproteinase-13. The enzyme binds to the substrate and cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. The catalytic activity of matrix metalloproteinase-13 is dependent on the presence of zinc ions, which are essential for the enzyme’s active site .
相似化合物的比较
Matrix metalloproteinase-13 substrate can be compared with other substrates of matrix metalloproteinases, such as matrix metalloproteinase-1 and matrix metalloproteinase-8 substrates. While all these substrates are designed to be cleaved by their respective enzymes, matrix metalloproteinase-13 substrate is unique in its high specificity for matrix metalloproteinase-13. This specificity is due to the unique structural features of matrix metalloproteinase-13, such as its large hydrophobic S1’ pocket .
List of Similar Compounds
- Matrix metalloproteinase-1 substrate
- Matrix metalloproteinase-8 substrate
- Matrix metalloproteinase-9 substrate
- Matrix metalloproteinase-2 substrate
属性
分子式 |
C40H64N14O12S |
|---|---|
分子量 |
965.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(2,4-dinitroanilino)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H64N14O12S/c1-22(2)16-28(35(41)58)49-33(56)20-46-36(59)26(8-6-13-44-40(42)43)50-38(61)27(12-15-67-5)48-32(55)19-47-37(60)29(17-23(3)4)51-39(62)30-9-7-14-52(30)34(57)21-45-25-11-10-24(53(63)64)18-31(25)54(65)66/h10-11,18,22-23,26-30,45H,6-9,12-17,19-21H2,1-5H3,(H2,41,58)(H,46,59)(H,47,60)(H,48,55)(H,49,56)(H,50,61)(H,51,62)(H4,42,43,44)/t26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
RGGJRVARZWIVCB-IIZANFQQSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)
![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)



![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)
